

In-Depth Technical Guide: Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 3-(cyclohexylamino)propane-1-sulfonate
Compound Name:	
Cat. No.:	B018068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of **Sodium 3-(cyclohexylamino)propane-1-sulfonate**, commonly known as CAPS. A zwitterionic buffer, CAPS is particularly valuable for biochemical and molecular biology applications requiring a stable alkaline environment.

Core Physicochemical Properties

CAPS is a white crystalline powder that is highly soluble in water. Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a secondary amine, provides excellent buffering capacity in the high pH range with minimal ionic interference.

Quantitative Data Summary

The key quantitative parameters of CAPS are summarized in the table below for easy reference and comparison.

Parameter	Value	Temperature (°C)
pKa	10.4	25
Effective Buffering Range	9.7 - 11.1	25
Molecular Weight	221.32 g/mol	N/A

Experimental Protocols

Detailed methodologies for the determination of the pKa of CAPS and a common application in protein transfer are provided below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance. This protocol outlines the procedure for determining the pKa of CAPS.

Materials and Equipment:

- CAPS powder
- Deionized water
- 0.1 M Hydrochloric Acid (HCl), standardized
- 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 50 mL burette
- 250 mL beaker
- Analytical balance

Procedure:

- Preparation of CAPS solution: Accurately weigh approximately 2.21 g of CAPS (to prepare a 0.1 M solution in 100 mL) and dissolve it in 100 mL of deionized water in a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- Initial pH measurement: Immerse the calibrated pH electrode into the CAPS solution and record the initial pH.
- Titration with HCl: Fill the burette with standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.5 mL) to the CAPS solution while continuously stirring. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH drops significantly and then plateaus.
- Titration with NaOH: Refill the burette with standardized 0.1 M NaOH. In a separate, freshly prepared 0.1 M CAPS solution, add the NaOH in small increments (e.g., 0.5 mL) while continuously stirring. Record the pH after each addition. Continue the titration until the pH rises significantly and then plateaus.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations. The pKa is the pH at the half-equivalence point. For the titration with a strong base (NaOH), the half-equivalence point is the volume of NaOH added that is half of the volume required to reach the equivalence point (the steepest point of the curve). The pH at this half-equivalence point is equal to the pKa.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Western Blot Protein Transfer Using CAPS Buffer

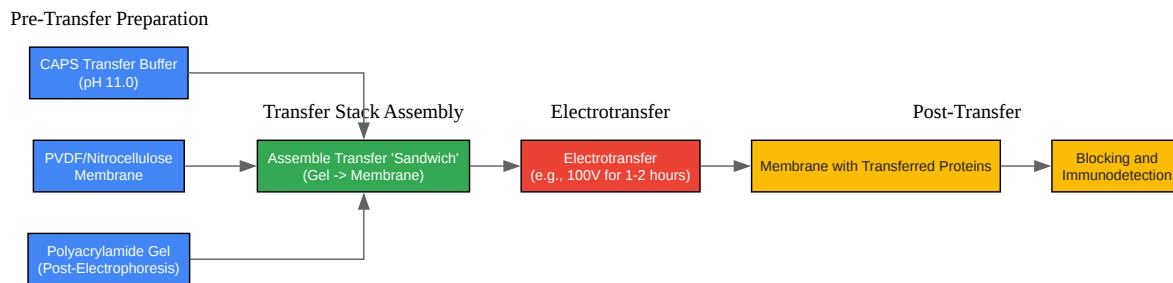
CAPS buffer is frequently used for the electrotransfer of proteins from a polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose) during Western blotting, especially for high molecular weight proteins.[\[5\]](#)

Materials and Equipment:

- Polyacrylamide gel with separated proteins
- PVDF or nitrocellulose membrane
- Filter paper

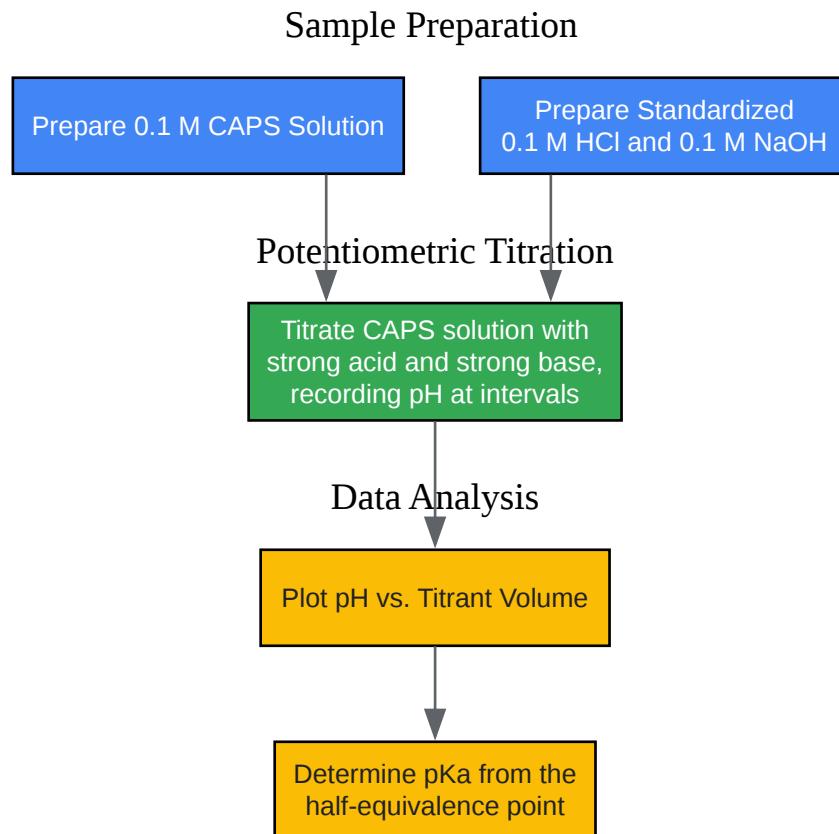
- Sponges for transfer cassette
- Transfer buffer (10 mM CAPS, 10% (v/v) methanol, pH 11.0)
- Electro-transfer apparatus (wet or semi-dry)
- Power supply

Procedure:


- Prepare Transfer Buffer: To prepare 1 liter of transfer buffer, dissolve 2.21 g of CAPS in approximately 800 mL of deionized water. Adjust the pH to 11.0 using NaOH. Add 100 mL of methanol and bring the final volume to 1 liter with deionized water.[\[5\]](#)[\[6\]](#)
- Equilibrate Gel and Membrane: After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in transfer buffer for 10-15 minutes.[\[7\]](#) If using a PVDF membrane, pre-wet it in methanol for 30 seconds and then transfer it to the transfer buffer.[\[8\]](#) Nitrocellulose membranes do not require methanol activation.
- Assemble the Transfer Stack: Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:
 - Sponge
 - Filter paper
 - Polyacrylamide gel
 - Membrane
 - Filter paper
 - Sponge
- Electrotransfer: Place the assembled cassette into the transfer apparatus, ensuring the gel is towards the cathode (-) and the membrane is towards the anode (+). Fill the tank with transfer buffer. Connect the apparatus to a power supply and perform the transfer. Typical

conditions for wet transfer are 100 V for 1-2 hours. These conditions may need to be optimized depending on the size of the proteins and the specific equipment used.[8][9]

- Post-Transfer: After the transfer is complete, disassemble the cassette and rinse the membrane with deionized water. The membrane is now ready for blocking and subsequent immunodetection steps.


Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of CAPS buffer.

[Click to download full resolution via product page](#)

Caption: Workflow for Western blot protein transfer using CAPS buffer.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination of CAPS by potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Determine Pka from Titration Curve - Ocreate AI Blog [oreateai.com]
- 2. sciencing.com [sciencing.com]
- 3. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 4. pennwest.edu [pennwest.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bioradiations.com [bioradiations.com]
- 7. licorbio.com [licorbio.com]
- 8. biocompare.com [biocompare.com]
- 9. nordicbiosite.com [nordicbiosite.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018068#sodium-3-cyclohexylamino-propane-1-sulfonate-pka-and-buffering-range>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com